Androgen Receptor Antagonism: Imidazolylmethyl vs. Trifluoromethyl Substitution
Within the imidazolidine-2,4-dione class, the imidazol-1-ylmethyl group on the benzoyl ring is associated with enhanced androgen receptor (AR) antagonism compared to electron-withdrawing substituents such as trifluoromethyl. Patent disclosures indicate that compounds bearing a basic nitrogen-containing heterocycle at this position achieve IC₅₀ values below 100 nM in AR reporter gene assays, whereas trifluoromethyl-substituted analogs typically exhibit IC₅₀ values in the 200–500 nM range [1]. Direct head-to-head data for CAS 2034358-76-2 versus the trifluoromethyl analog are not publicly available; however, the class-level SAR trend is consistent across multiple series [2].
| Evidence Dimension | Androgen Receptor (AR) antagonism potency |
|---|---|
| Target Compound Data | Predicted IC₅₀ < 100 nM (class-level inference) |
| Comparator Or Baseline | 3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione: IC₅₀ ~200–500 nM (class-level estimate) |
| Quantified Difference | Estimated 2–5× improvement in potency |
| Conditions | AR reporter gene assay (MDA-MB-453 or LNCaP cells); exact values from patent SAR tables |
Why This Matters
For anti-androgen screening programs, a 2–5× potency difference can determine whether a compound progresses to in vivo efficacy studies, impacting procurement decisions for lead optimization libraries.
- [1] US Patent Application US-20110086860-A1. Novel imidazolidine derivative and use thereof. Published 2011-04-14. Examples and SAR tables. View Source
- [2] EP3089974A1. Novel imidazolidine-2,4-dione derivatives. Published 2016-11-09. Anti-proliferative activity and SAR. View Source
